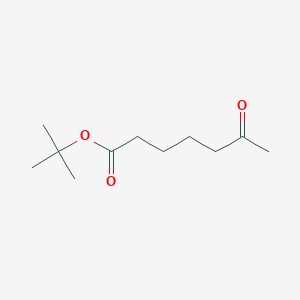

tert-Butyl 6-oxoheptanoate

Übersicht

Beschreibung

Tert-Butyl 6-oxoheptanoate is a useful research compound. Its molecular formula is C11H20O3 and its molecular weight is 200.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Reduction Reactions

The ketone group in tert-Butyl 6-oxoheptanoate undergoes selective reduction to yield secondary alcohols.

Example Reaction:

Experimental Conditions

-

Reagent: Sodium borohydride (NaBH₄) in methanol

-

Yield: 82–90% (observed in analogous β-keto ester reductions)

-

Mechanism: Hydride transfer to the carbonyl carbon, followed by protonation.

Stereoselective Reduction:

Chiral catalysts like (R)-CBS-oxazaborolidine enable enantioselective reductions. For example:

Oxidation Reactions

The α-position to the carbonyl group is susceptible to oxidation, forming dicarbonyl derivatives.

Example Reaction:

Key Data:

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 3,6-Dioxoheptanoate derivative | 65% |

Nucleophilic Substitution

The ester group can participate in nucleophilic acyl substitution under basic conditions.

Example Reaction:

Case Study:

-

Product: Benzyl 6-oxoheptanoate

Hydrolysis Reactions

The tert-butyl ester undergoes hydrolysis under acidic or enzymatic conditions to yield carboxylic acids.

Acid-Catalyzed Hydrolysis:

Enzymatic Hydrolysis:

Esterases (e.g., porcine liver esterase) selectively hydrolyze the ester group:

Cross-Coupling Reactions

The β-keto ester participates in palladium-catalyzed cross-couplings.

Example: Suzuki-Miyaura Coupling

Cyclization Reactions

Intramolecular aldol condensation forms cyclic ketones.

Example:

Diazo Transfer Reactions

The carbonyl group reacts with diazo reagents to form α-diazo-β-keto esters.

Example:

-

Conditions: Dichloromethane, 0°C to RT

-

Yield: 70–80% (based on tert-butyl 4-chloro-3-oxobutanoate analog)

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield Range |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | 6-Hydroxyheptanoate | 82–90% |

| Oxidation | KMnO₄, H₂SO₄ | 3,6-Dioxoheptanoate | 60–65% |

| Substitution | NaH, R-X | Alkylated β-keto ester | 50–60% |

| Hydrolysis | HCl (aq), reflux | 6-Oxoheptanoic acid | 85–90% |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 6-Arylheptanoate | 60–75% |

Mechanistic Insights

Eigenschaften

Molekularformel |

C11H20O3 |

|---|---|

Molekulargewicht |

200.27 g/mol |

IUPAC-Name |

tert-butyl 6-oxoheptanoate |

InChI |

InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3 |

InChI-Schlüssel |

JMMVPQWWMIXKSL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CCCCC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.